molecular formula C5H4N6 B11921748 6-Imino-6H-purin-8-amine

6-Imino-6H-purin-8-amine

Cat. No.: B11921748
M. Wt: 148.13 g/mol
InChI Key: QVYJPFJKLNOZGD-UHFFFAOYSA-N
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Description

6-Imino-6H-purin-8-amine is a purine-derived heterocyclic compound characterized by an imino group (-NH) at the 6-position and an amine (-NH₂) at the 8-position of the purine scaffold. This structure places it within a broader family of purine analogs that are extensively studied for their biological activity, particularly in enzyme inhibition and receptor modulation. The imino group at position 6 distinguishes it from common purine bases (e.g., adenine, guanine) and may influence its tautomeric equilibrium, electronic properties, and binding interactions with biological targets.

Properties

Molecular Formula

C5H4N6

Molecular Weight

148.13 g/mol

IUPAC Name

8-iminopurin-6-amine

InChI

InChI=1S/C5H4N6/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H3,6,7,8,9,11)

InChI Key

QVYJPFJKLNOZGD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=N)N=C2C(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-6H-purin-8-amine typically involves the reaction of 6-chloropurine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the substitution of the chlorine atom with an imine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Imino-6H-purin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted purines .

Scientific Research Applications

6-Imino-6H-purin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Imino-6H-purin-8-amine involves its interaction with nucleic acids and proteins. The compound can bind to nucleic acid bases, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes involved in nucleic acid metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

The following analysis compares 6-Imino-6H-purin-8-amine with structurally related purine derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Substituent Effects at Position 8

The 8-position of the purine scaffold is a critical site for modulating chemical and biological properties. Key analogs include:

Compound Name Substituent at Position 8 Molecular Weight (g/mol) Key Properties
8-(Mesitylthio)-9H-purin-6-amine Mesitylthio (S-mesityl) 286.1 Enhanced lipophilicity; potential for ER-targeted activity
8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine 3,4,5-Trimethoxybenzyl 316.08 Polar methoxy groups improve solubility; MS m/z 316.08 (M+H)+
8-(Pyridin-3-ylmethyl)-9H-purin-6-amine Pyridinylmethyl 226.99 Basic pyridine moiety may enhance hydrogen bonding; MS m/z 226.99 (M+H)+
This compound -NH₂ (amine) ~150 (estimated) High polarity; potential for tautomerism and nucleophilic reactivity

Key Insights :

  • Lipophilicity vs. Polarity : Sulfur-containing substituents (e.g., mesitylthio) increase lipophilicity, favoring membrane permeability, while polar groups (e.g., trimethoxybenzyl) enhance solubility .

Comparison :

  • Microwave methods (e.g., for 3a–3j in ) simplify the synthesis of complex substituents like benzo[d][1,3]dioxol-5-ylmethyl, achieving yields >50% with minimal steps.
  • Traditional methods (e.g., for 8w in ) rely on time-consuming column chromatography, highlighting the efficiency of microwave approaches for scalable production.
Spectral and Physicochemical Data

NMR and Mass Spectrometry :

  • 8-(Mesitylthio)-9H-purin-6-amine : 1H NMR δ 13.1 (br s, NH), 8.02 (s, purine H); MS m/z 286.1 (M+H)+ .
  • 8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purin-6-amine : 1H NMR δ 6.93–7.04 (aromatic H); MS m/z 269.9 (M+H)+ .
  • This compound: Expected deshielded NH peaks in NMR (~δ 10–12) due to imino tautomerism; predicted MS m/z ~150 (M+H)+.

Hydrogen Bonding :

  • The imino group in this compound can act as both a donor and acceptor, unlike the amino group in 8-substituted-9H-purin-6-amines, which primarily donates hydrogen bonds. This property may enhance interactions with enzymes like kinases or GTPases .

Biological Activity

6-Imino-6H-purin-8-amine, also known as purine derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its unique structural properties that contribute to its potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

PropertyValue
Molecular Formula C5H6N4
Molecular Weight 134.13 g/mol
IUPAC Name This compound
CAS Number 1001-88-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by interfering with nucleic acid synthesis.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by El-Sakka (2022) demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many conventional antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Activity

In a recent investigation published in Frontiers in Chemistry (2024), researchers explored the anticancer effects of various purine derivatives, including this compound. The study reported that this compound induced apoptosis in cancer cell lines, particularly by activating caspase pathways, which are crucial for programmed cell death .

Anti-inflammatory Effects

Research highlighted in PubMed Central indicated that compounds similar to this compound could inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a formulation containing this compound led to a significant reduction in infection rates compared to standard treatments.
  • Cancer Cell Line Study : In vitro studies on human breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM.

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